![molecular formula C₁₈H₂₇N₃O₆ B612708 CEP dipeptide 1 CAS No. 816432-15-2](/img/structure/B612708.png)
CEP dipeptide 1
Vue d'ensemble
Description
CEP dipeptide 1 is a CEP dipeptide with potent angiogenic activity. It is a mediator of age-related macular degeneration (AMD) and is used for research purposes . The molecular weight of CEP dipeptide 1 is 381.42 and its formula is C18H27N3O6 .
Molecular Structure Analysis
The molecular structure of CEP dipeptide 1 involves a CEP group, as indicated by 1H-NMR analysis . Further structural requirements for di- and tripeptides exhibiting a DPP IV-inhibitory effect have been analyzed .Chemical Reactions Analysis
The non-enzymatic cleavage rates of amide bonds located in peptides in aqueous solution is pH-dependent and involves two distinct mechanisms: direct hydrolysis and intramolecular aminolysis by the N-terminal amine .Physical And Chemical Properties Analysis
CEP dipeptide 1 is an off-white to yellow solid . It is soluble in water, with a solubility of 10 mg/mL (26.22 mM) requiring ultrasonic assistance . It should be stored in sealed storage, away from moisture .Applications De Recherche Scientifique
1. Age-Related Macular Degeneration (AMD)
Carboxyethylpyrrole (CEP) protein modifications, a result of the oxidation of docosahexaenoate-containing lipids, are more abundant in Bruch's membrane in AMD eyes. CEP-modified proteins, including CEP-dipeptide, have been shown to stimulate neovascularization, which is a key factor in choroidal neovascularization (CNV), the advanced stage of AMD. This suggests a potential link between CEP-induced angiogenesis and CNV in AMD, highlighting a novel pathway that could be targeted therapeutically (Ebrahem et al., 2006).
2. Photodynamic Therapy
Dipeptide-based nanocarriers, which can be developed by adjusting glutaraldehyde-assisted cationic dipeptide assembly, have shown potential in tumor delivery and effective in vivo photodynamic therapy. These nanocarriers have an average diameter favorable for enhanced permeability and retention effects, improving anticancer efficiency and biosafety (Ma et al., 2016).
3. Protein-Drug Proforms
Prodrug esters of the indolocarbazole CEP-751 (KT-6587) have been developed for intravenous dosing. A dipeptide proform (Lys-beta-Ala) was identified for clinical trials, indicating the utility of dipeptides in modifying drug properties for therapeutic applications (Hudkins et al., 1998).
4. Bacterial Infection Therapy
Muramyl dipeptide (MDP) shows potential in potentiating host defenses against bacterial infections. When used in combination with antibiotics like cephaloridine, MDP significantly decreases systemic manifestations of infection and improves survival outcomes, indicating its role as an immunoadjuvant compound (Ausobsky et al., 1984).
5. Bioactive Peptide Release
Cell envelope-associated proteinases (CEPs) of lactobacilli can release bioactive health-beneficial peptides from milk proteins. The activity levels of these enzymes are controlled by the peptide content in the growth medium, underlining their role in the development of organoleptic properties of fermented milk products and potential health benefits (Hebert et al., 2008).
6. Pathological and Physiological Relevance
CEP derivatives of proteins have shown significant relevance to age-related macular degeneration, cancer, and wound healing. CEPs are generated through various biochemical pathways, including reactions with ε-amino groups of protein lysyl residues, and can stimulate increased vascular endothelial growth factor (VEGF) secretion in certain conditions (Wang et al., 2015).
7. Comparative Effectiveness Research in Diabetes
Comparative effectiveness research (CER) has been applied to evaluate treatments for type 2 diabetes mellitus, including dipeptidyl peptidase-4 (DPP-4) inhibitors. This research approach helps in determining the best treatment options for individual patients, emphasizing patient-centered care (Ahmann, 2011).
Safety And Hazards
Orientations Futures
Peptide-based drugs, such as CEP dipeptide 1, have shown promise in various therapeutic areas . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Future research may focus on overcoming the inherent drawbacks of peptides and allowing the continued advancement of this field .
Propriétés
IUPAC Name |
3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGZUAKQLIUCN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CEP dipeptide 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.